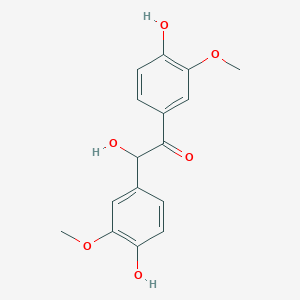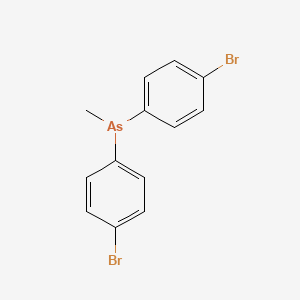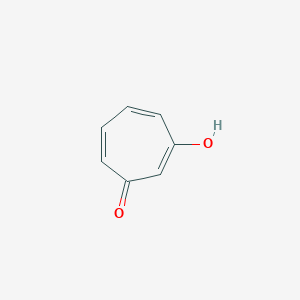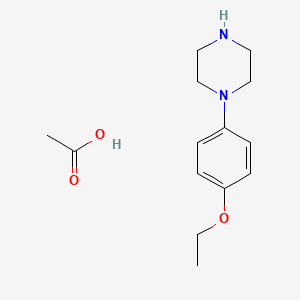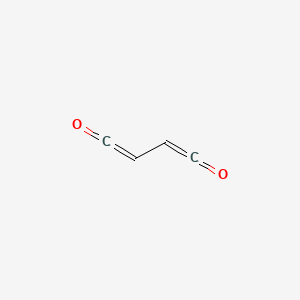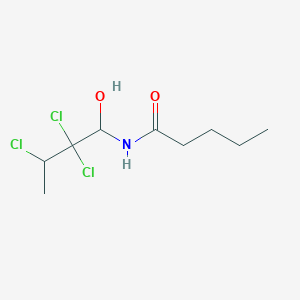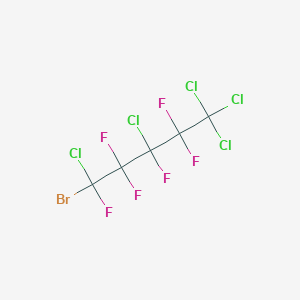
1-Bromo-1,3,5,5,5-pentachloro-1,2,2,3,4,4-hexafluoropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1,3,5,5,5-pentachloro-1,2,2,3,4,4-hexafluoropentane is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1,3,5,5,5-pentachloro-1,2,2,3,4,4-hexafluoropentane typically involves halogenation reactions. One common method is the bromination of 1,3,5,5,5-pentachloro-1,2,2,3,4,4-hexafluoropentane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1,3,5,5,5-pentachloro-1,2,2,3,4,4-hexafluoropentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the removal of halogen atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound, leading to the formation of new functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Compounds with fewer halogen atoms.
Oxidation: Compounds with new functional groups such as alcohols or carboxylic acids.
Scientific Research Applications
1-Bromo-1,3,5,5,5-pentachloro-1,2,2,3,4,4-hexafluoropentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine, chlorine, and fluorine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific halogenation patterns.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1,3,5,5,5-pentachloro-1,2,2,3,4,4-hexafluoropentane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong interactions with various biological and chemical targets, influencing their activity and function. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-1,3,5,5,5-pentachloro-1,2,2,3,4,4-hexafluoropentane
- 1,3-Cyclopentadiene, 5-bromo-1,2,3,4,5-pentachloro-
Uniqueness
This compound is unique due to its specific arrangement of halogen atoms, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a unique combination of bromine, chlorine, and fluorine atoms, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
3231-20-7 |
|---|---|
Molecular Formula |
C5BrCl5F6 |
Molecular Weight |
431.2 g/mol |
IUPAC Name |
1-bromo-1,3,5,5,5-pentachloro-1,2,2,3,4,4-hexafluoropentane |
InChI |
InChI=1S/C5BrCl5F6/c6-4(8,17)2(13,14)1(7,12)3(15,16)5(9,10)11 |
InChI Key |
UGUJNOHGKKAPEK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(Cl)(Cl)Cl)(F)F)(F)Cl)(C(F)(Cl)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate](/img/structure/B14742583.png)

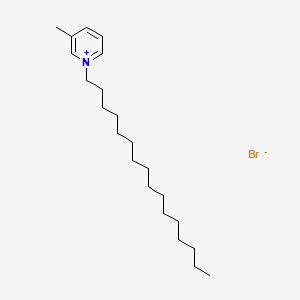
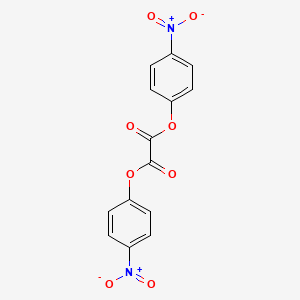


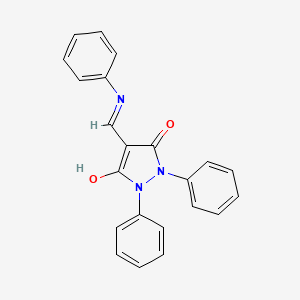
![5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14742599.png)
